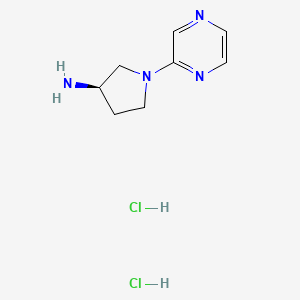

(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor, such as an N-substituted piperidine, followed by functionalization to introduce the pyrazine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the pyrazine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride, exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrolidine structure can enhance potency against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

Neurological Disorders

The compound has also been evaluated for its effects on neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, leading to improved cognitive function .

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may inhibit Dipeptidyl Peptidase IV, an enzyme implicated in type 2 diabetes and other metabolic disorders . The inhibition of such enzymes can lead to increased levels of incretin hormones, which are beneficial for glucose metabolism.

Antimicrobial Properties

Recent investigations have revealed antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death. This property is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. Structural modifications have been explored to enhance its pharmacological properties.

Case Studies

Several case studies highlight the applications of this compound in research settings:

Case Study: Cancer Treatment

A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics. The study concluded that this compound warrants further investigation as a potential lead compound in cancer therapy .

Case Study: Neurological Effects

In a preclinical trial assessing cognitive enhancement, administration of this compound resulted in improved memory retention in rodent models. These findings suggest potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolopyrazine derivatives: These compounds share a similar structural motif and exhibit a range of biological activities.

Pyrrolidin-2-ones: These compounds are structurally related and are used in similar applications in medicinal chemistry .

Uniqueness

(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to engage in specific interactions with molecular targets makes it a valuable compound in drug discovery and other scientific research applications.

Biologische Aktivität

(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride, with the CAS number 1365937-15-0, is a compound featuring a pyrrolidine ring substituted with a pyrazine moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound's molecular formula is C8H12Cl2N4 with a molecular weight of 237.13 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | (3R)-1-pyrazin-2-ylpyrrolidin-3-amine dihydrochloride |

| Molecular Formula | C₈H₁₂Cl₂N₄ |

| Molecular Weight | 237.13 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including enzyme inhibition and receptor binding.

Biological Activity Studies

Recent studies have explored the compound's potential as a phosphodiesterase 10 (PDE10) inhibitor , which may have implications for treating neurological disorders. The inhibition of PDE10 is associated with enhanced dopaminergic signaling, which is relevant for conditions such as schizophrenia and other neurodegenerative diseases .

Case Studies

- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties. In vitro assays demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis.

- Anticancer Activity : The compound has shown promise in cancer therapy through its cytotoxic effects on various cancer cell lines. For example, studies revealed that it could induce apoptosis in L1210 and P388 leukemia cells .

Safety and Toxicology

The safety profile of this compound indicates potential irritant effects upon exposure. It has been classified as a skin and eye irritant, necessitating careful handling during laboratory use .

Eigenschaften

IUPAC Name |

(3R)-1-pyrazin-2-ylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-7-1-4-12(6-7)8-5-10-2-3-11-8;;/h2-3,5,7H,1,4,6,9H2;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXFLFVRRJVHMJ-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=CN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=NC=CN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.